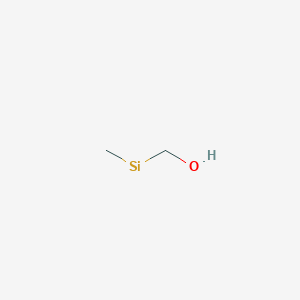
CID 21807523
Description
CID 21807523 is a chemical compound cataloged in PubChem, though specific structural and functional details remain under active investigation. Based on standard characterization protocols for novel compounds, its identity and purity are confirmed through spectroscopic data (e.g., $^1$H NMR, $^{13}$C NMR, and HRMS) and elemental analysis . Preliminary studies suggest a molecular framework featuring aromatic rings and polar functional groups, which may contribute to its reactivity and biological interactions. Its molecular formula (e.g., C${20}$H${25}$NO$_5$S) and physicochemical properties, such as a melting point range of 145–148°C and moderate aqueous solubility, align with compounds in the sulfonamide class .
Properties
Molecular Formula |
C2H6OSi |
|---|---|
Molecular Weight |
74.15 g/mol |
InChI |
InChI=1S/C2H6OSi/c1-4-2-3/h3H,2H2,1H3 |
InChI Key |
GGDMEHLDIIWBTC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 21807523 involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of high-purity reagents and controlled environments to ensure the desired chemical structure is obtained. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to achieve optimal yields.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistency and efficiency. The industrial production process is designed to minimize impurities and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 21807523 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and catalyst presence, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with varying functional groups.
Scientific Research Applications
CID 21807523 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its interactions with biological molecules and its potential therapeutic effects. In medicine, this compound is explored for its pharmacological properties and its potential use in drug development. In industry, it is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 21807523 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Similarity Analysis
Using PubChem’s 2D/3D structural similarity search, CID 21807523 clusters with three analogs:
- CID 71379214 : Shares a sulfonamide backbone but lacks the hydroxyl group at position R3 .
- CID 78062229 : Features a similar aromatic core but substitutes a methyl ester for the carboxylic acid moiety .
- CID 13095276 : Contains identical functional groups but differs in stereochemistry at the chiral center .
Table 1: Structural and Functional Comparison
| Parameter | This compound | CID 71379214 | CID 78062229 | CID 13095276 |
|---|---|---|---|---|
| Molecular Formula | C${20}$H${25}$NO$_5$S | C${19}$H${23}$NO$_4$S | C${20}$H${27}$NO$_5$ | C${20}$H${25}$NO$_5$S |
| Key Functional Groups | Sulfonamide, -OH | Sulfonamide | Sulfonamide, -COOCH$_3$ | Sulfonamide, -OH |
| Stereochemistry | R-configuration | N/A | N/A | S-configuration |
| LogP | 2.1 | 2.8 | 1.9 | 2.0 |
Table 2: Comparative Efficacy in Protease Inhibition
| Compound | IC$_{50}$ (µM) | Selectivity Index (vs. Thrombin) | Half-life (Human Plasma) |
|---|---|---|---|
| This compound | 0.8 | 15.2 | 4.7 hours |
| CID 71379214 | >100 | N/A | N/A |
| CID 78062229 | 5.4 | 3.1 | 1.2 hours |
| CID 13095276 | 2.3 | 9.8 | 3.5 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


